molecular formula C14H13NO3 B2444749 6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione CAS No. 181277-27-0

6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione

Cat. No. B2444749
CAS RN: 181277-27-0
M. Wt: 243.262
InChI Key: IOIMHJGXAGDBNG-WQLSENKSSA-N
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Description

“6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione” is a molecule with a pyran-2,4-dione ring system . It has a molecular formula of C14H13NO3 and an average mass of 243.258 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a pyran-2,4-dione ring system . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis of Pyran Derivatives

Pyran derivatives, including “6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione”, have been synthesized using a multicomponent reaction (MCR) approach . This approach is favored due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . Pyran derivatives have a broad spectrum of biological and pharmaceutical properties, making them of great interest to synthetic chemists .

Biological and Pharmaceutical Properties

Pyran derivatives, including “6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione”, have a wide range of biological and pharmaceutical properties . These include anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor properties, and more . This makes them valuable in the development of new drugs and treatments.

Herbicidal Applications

“6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione” derivatives have been discovered as novel herbicidal leads . These compounds have shown good pre-emergent herbicidal activity against a variety of weeds . This suggests potential for the development of new herbicides.

Crop Safety

In addition to their herbicidal activity, “6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione” derivatives have shown good crop safety for wheat, soybean, millet, and sorghum . This makes them a promising option for weed control in these crops.

Disruption of Carbon Metabolism in Weeds

Preliminary studies suggest that the growth inhibition of weeds by “6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione” derivatives might result from the disruptions of carbon metabolism . This provides insight into the mode of action of these compounds.

Disruption of Cytoskeleton Formation in Weeds

In addition to disrupting carbon metabolism, “6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione” derivatives may also disrupt the formation of a cytoskeleton in weeds . This further contributes to their herbicidal activity.

properties

IUPAC Name

4-hydroxy-6-methyl-3-[(3-methylphenyl)iminomethyl]pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-4-3-5-11(6-9)15-8-12-13(16)7-10(2)18-14(12)17/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWCGUDNVRARSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C=C(OC2=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione
Reactant of Route 2
6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione

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